molecular formula C16H15Cl2NO B11172439 N-benzyl-2,5-dichloro-N-ethylbenzamide

N-benzyl-2,5-dichloro-N-ethylbenzamide

Cat. No.: B11172439
M. Wt: 308.2 g/mol
InChI Key: RBIMHYSPJIJWQX-UHFFFAOYSA-N
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Description

N-benzyl-2,5-dichloro-N-ethylbenzamide is a chemical compound with the molecular formula C16H15Cl2NO and a molecular weight of 308.2 g/mol It is a benzamide derivative, characterized by the presence of benzyl, dichloro, and ethyl groups attached to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2,5-dichloro-N-ethylbenzamide typically involves the reaction of 2,5-dichlorobenzoyl chloride with N-ethylbenzylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2,5-dichloro-N-ethylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various substituted benzamides, while oxidation can produce N-oxide derivatives .

Scientific Research Applications

N-benzyl-2,5-dichloro-N-ethylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-benzyl-2,5-dichloro-N-ethylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-2,5-dichloro-N-ethylbenzamide is unique due to the presence of both benzyl and ethyl groups, which can influence its chemical reactivity and biological activity. The dichloro substitution pattern also contributes to its distinct properties compared to other benzamide derivatives .

Properties

Molecular Formula

C16H15Cl2NO

Molecular Weight

308.2 g/mol

IUPAC Name

N-benzyl-2,5-dichloro-N-ethylbenzamide

InChI

InChI=1S/C16H15Cl2NO/c1-2-19(11-12-6-4-3-5-7-12)16(20)14-10-13(17)8-9-15(14)18/h3-10H,2,11H2,1H3

InChI Key

RBIMHYSPJIJWQX-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=CC=CC=C1)C(=O)C2=C(C=CC(=C2)Cl)Cl

Origin of Product

United States

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